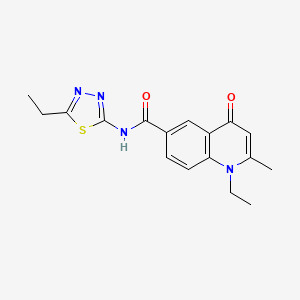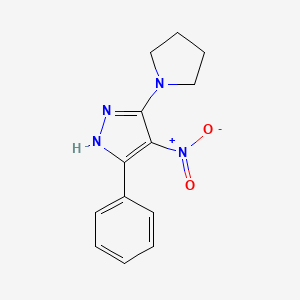
5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMPEA is a member of the phenethylamine class of compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also exhibits affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C. The activation of these receptors leads to the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. This compound is also stable under various conditions, which makes it suitable for various experimental settings. However, this compound has some limitations, such as its partial agonist activity, which may complicate the interpretation of results in certain experiments.
Orientations Futures
There are several future directions for the research of 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Another area of interest is the study of its effects on various neurotransmitter systems and their potential implications for mood and behavior. Additionally, the development of more selective agonists for the 5-HT2A receptor may provide a better understanding of the role of this receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine involves the reaction between 2,6-dimethylphenol and diethylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain the final compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-(2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)13-8-7-9-14-19-17-15(3)11-10-12-16(17)4/h10-12H,5-9,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMYHKBXGWQHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)



![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4899375.png)
![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)
![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)